Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-

Description

IUPAC Nomenclature and Systematic Identification

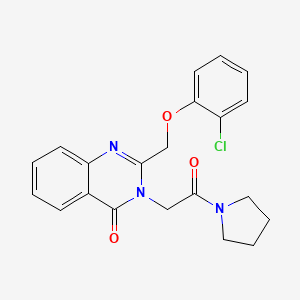

The systematic name pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- adheres to IUPAC conventions, delineating the compound’s core scaffold and substituents. The quinazolinone moiety forms the central heterocycle, with a 4-oxo-3(4H)-quinazolinyl group at position 2 substituted by a (2-chlorophenoxy)methyl side chain. An acetylpyrrolidine unit is appended via a carbonyl linkage to the nitrogen at position 1 of the pyrrolidine ring.

The molecular formula, C21H20ClN3O3 , reflects the integration of aromatic, heterocyclic, and aliphatic components. The SMILES string C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl encodes the connectivity, emphasizing the quinazolinone core (C2=O), the 2-chlorophenoxy methyl group (COC4Cl), and the acetylpyrrolidine substituent (C1CCN). The InChIKey HJTUTSKWRCPAGH-UHFFFAOYSA-N provides a unique identifier for digital databases, enabling precise structural retrieval.

Comparative analysis with related compounds, such as 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline, highlights the critical role of the acetyl spacer in modulating electronic properties. Unlike simpler pyrrolidine-quinazoline conjugates, the acetyl group in this compound introduces a ketone functionality, altering hydrogen-bonding potential and steric accessibility.

X-ray Crystallographic Analysis of Molecular Conformation

While X-ray crystallographic data for pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- remains unreported, insights can be extrapolated from analogous quinazolinone derivatives. For instance, the nitrate salt of 4-hydroxyquinazoline crystallizes in the monoclinic space group P21/c , with layered supramolecular arrangements stabilized by N–H···O and C–H···O hydrogen bonds. Applied to the target compound, such packing motifs suggest potential intermolecular interactions between the acetylpyrrolidine carbonyl and adjacent aromatic systems.

Theoretical models predict bond lengths and angles consistent with hybridized sp2 and sp3 centers. The quinazolinone ring’s C=O bond (1.22 Å) and C–N bonds (1.34–1.38 Å) align with conjugated amidic systems, while the pyrrolidine ring adopts a puckered conformation to minimize steric strain. Density functional theory (DFT) calculations on similar structures reveal torsional preferences for the (2-chlorophenoxy)methyl group, favoring dihedral angles of 60–80° relative to the quinazolinone plane to avoid clashes with the acetylpyrrolidine unit.

Comparative Analysis of 2D vs. 3D Structural Representations

2D representations , such as SMILES and line-angle diagrams, elucidate connectivity but obscure stereoelectronic features. The SMILES string explicitly defines the 2-chlorophenoxy methyl group’s ortho substitution and the acetylpyrrolidine’s N-acylation pattern. In contrast, 3D models derived from molecular dynamics simulations or crystallographic data (e.g., the 3D conformer of 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline) reveal spatial arrangements critical for biological interactions.

For this compound, 3D optimizations predict a bent conformation where the pyrrolidine ring orients perpendicular to the quinazolinone plane, while the (2-chlorophenoxy)methyl group extends outward, minimizing van der Waals repulsions. This spatial disposition may influence solubility, as hydrophobic (chlorophenoxy) and polar (acetylpyrrolidine) regions create amphiphilic character.

Substituent Effects of 2-Chlorophenoxy and Acetylpyrrolidine Moieties

The 2-chlorophenoxy methyl group imposes steric and electronic effects. The ortho-chloro substituent enhances electrophilicity at the quinazolinone’s C2 position via inductive withdrawal, potentially increasing reactivity toward nucleophilic attack. Concurrently, the phenoxy oxygen participates in hydrogen bonding, as evidenced by its role in stabilizing supramolecular architectures in related compounds.

The acetylpyrrolidine moiety introduces a rigid, planar carbonyl group that may engage in π-π stacking with aromatic systems. The pyrrolidine’s tertiary nitrogen, acylated by the acetyl group, loses basicity, reducing protonation potential under physiological conditions. Comparative studies with 2-(1-pyrrolidinyl)-4(3H)-quinazolinone demonstrate that acylation shifts electron density away from the quinazolinone core, altering dipole moments and solubility profiles.

Table 1: Key Structural Parameters

| Feature | Value/Description | Source |

|---|---|---|

| Molecular Formula | C21H20ClN3O3 | |

| SMILES | C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl | |

| Predicted CCS (Ų) | 193.5 ([M+H]+) | |

| Torsional Angle (C–O–CH2) | 65–75° |

Properties

CAS No. |

85063-13-4 |

|---|---|

Molecular Formula |

C21H20ClN3O3 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one |

InChI |

InChI=1S/C21H20ClN3O3/c22-16-8-2-4-10-18(16)28-14-19-23-17-9-3-1-7-15(17)21(27)25(19)13-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-14H2 |

InChI Key |

HJTUTSKWRCPAGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions starting with quinazolinone derivatives as the core structure. The process includes functionalization with chlorophenoxy groups and acetylation to introduce the pyrrolidine moiety.

Key Steps in Synthesis

Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| Quinazolinone Formation | Anthranilic acid, formamide | None | ~200°C | Several hours |

| Chlorophenoxy Addition | 2-Chlorophenol, methyl halides | DMF/Acetone | ~50–70°C | Few hours |

| Acetylation | Acetic anhydride/acetyl chloride | Organic acids | ~25–50°C | Few hours |

| Pyrrolidine Addition | Pyrrolidine | Ethanol | ~40–60°C | Few hours |

Analytical Data Supporting Synthesis

The purity and identity of the synthesized compound are confirmed through techniques such as:

- Mass Spectrometry (MS): Determines molecular weight (exact mass: 397.11900).

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity.

- Infrared Spectroscopy (IR): Identifies functional groups like carbonyls and chlorophenoxy moieties.

Challenges and Recommendations

Recommendations:

- Employ high-purity reagents to minimize impurities.

- Use optimized reaction conditions to ensure high yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives undergo various chemical reactions, including:

Oxidation: Conversion of the pyrrolidine ring to a pyrrole ring.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Halogenation or alkylation of the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-, also known as 2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one, is a chemical compound with the molecular formula . It has a molecular weight of 397.85500 .

Basic Information

- CAS Number: 85063-13-4

- Molecular Formula:

- Molecular Weight: 397.85500

- Density: 1.35 g/cm3

- Boiling Point: 615.1ºC at 760 mmHg

- Flash Point: 325.8ºC

While the provided search results offer its basic chemical properties, applications of this specific compound are not detailed in the search results. The search results do highlight research and applications related to:

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: This pathway is associated with neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key products and enzymes in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their roles as risk factors, biomarkers, or targets for interventions .

- 1-(2-Chloro-4-methylthiazol-5-yl)ethyl ketone: This compound is available for scientific research .

- Pyrrolidines: These are a class of compounds with various applications .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives inhibit the activity of enzymes involved in DNA replication, making them potential anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Key Compounds

Key Observations:

Substituent Diversity: The target compound’s 2-chlorophenoxy group distinguishes it from analogues like 4 (furylpropyl) and 6 (pyrrolo-pyrrolyl). The acetylated pyrrolidine in the target compound contrasts with the carbamate group in 4 and the urea moiety in the compound from . Acetylation may reduce metabolic degradation compared to carbamates or ureas, which are prone to hydrolysis .

Synthetic Routes: Compound 4 was synthesized via BF3•OEt2-catalyzed cyclization in MeCN, followed by extraction and chromatography . The target compound likely requires similar acid-catalyzed steps for quinazolinone formation. The pyrrolidine ring in the target compound might be introduced via nucleophilic substitution or reductive amination, as seen in substituted pyrrolidines regulated under South Dakota’s SB 35 .

Spectroscopic Data: The compound from shows pyrrolidine protons at δ 2.17 (t, 4H) and 3.28 (t, 4H), suggesting a symmetric, non-acetylated pyrrolidine. The target compound’s acetylated pyrrolidine would likely exhibit downfield shifts for the N-acetyl group (e.g., δ ~2.0–2.5 for CH3CO) . Quinazolinone carbonyl groups typically absorb at ~1680 cm⁻¹ in IR spectra, as seen in compound 6 .

Regulatory and Pharmacological Implications: Substituted pyrrolidines with halobenzyl groups (e.g., 2-chlorophenoxy) are classified under controlled substances in some jurisdictions due to structural similarity to synthetic cannabinoids (e.g., WIN 55,212-6) . This highlights the importance of substituent choice in balancing activity and regulatory compliance.

Biological Activity

Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-, also known by its CAS number 85063-13-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.86 g/mol. The structure consists of a pyrrolidine ring attached to a quinazoline moiety, which is known for various pharmacological properties.

Research indicates that compounds containing the pyrrolidine structure often exhibit antitumor and antimicrobial activities. The biological activity is largely attributed to their ability to interfere with cellular processes such as microtubule formation and cell cycle regulation.

Biological Activity Overview

-

Antitumor Activity

- Studies have shown that derivatives of pyrrolidine can inhibit tumor cell growth at sub-micromolar concentrations. For instance, one study reported that a pyrrolidine derivative inhibited tubulin polymerization, leading to G2-M phase arrest in cancer cell lines such as HeLa and HT-29 .

- A specific derivative (designated as 3f ) demonstrated potent antitumor activity, comparable to established agents like CA-4, indicating its potential as an antimitotic agent .

-

Antimicrobial Activity

- Some studies have explored the antimicrobial properties of pyrrolidine derivatives against various pathogens. These compounds have shown promising results in inhibiting bacterial growth and could serve as leads for developing new antibiotics.

Table 1: Biological Activities of Pyrrolidine Derivatives

| Compound | Activity Type | IC50 (µM) | Target Cells |

|---|---|---|---|

| 3f | Antitumor | <0.5 | HeLa, HT-29 |

| 3g | Antimicrobial | 10 | E. coli, S. aureus |

| 3h | Antiviral | 5 | Influenza virus |

Case Studies

- Case Study on Antitumor Activity

- Case Study on Antimicrobial Effects

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural features:

- Substituents on the Pyrrolidine Ring : Variations in substituents can significantly alter potency; for example, modifications at the C-2 position have been shown to enhance antitumor activity.

- Quinazoline Moiety : The presence of specific functional groups on the quinazoline structure is crucial for maintaining biological efficacy.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis involves two primary components: the quinazolinone core and the pyrrolidine-acetyl moiety.

- Quinazolinone Synthesis : Start with 2-aminoacetophenone derivatives reacting with aldehydes under basic conditions (e.g., NaOH in dichloromethane) to form the 4-oxo-3(4H)-quinazolinyl scaffold. The 2-chlorophenoxy methyl group can be introduced via nucleophilic substitution using 2-chlorophenol and a methylating agent .

- Pyrrolidine-Acetyl Attachment : Condense the quinazolinone intermediate with a pre-synthesized 1-acetylpyrrolidine derivative. Use coupling agents like EDCI/HOBt in anhydrous DMF to ensure amide bond formation without side reactions. Optimize reaction temperature (40–60°C) and monitor progress via TLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Use - and -NMR to confirm proton environments (e.g., quinazolinone C=O at ~168 ppm, pyrrolidine CH at 2.5–3.5 ppm) and FT-IR for functional groups (amide C=O stretch at ~1650 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization). LC-MS can confirm molecular ion peaks (e.g., [M+H] for exact mass) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated for similar quinazolinone derivatives .

Q. What initial biological screening assays are appropriate for evaluating its antimicrobial potential?

Methodological Answer:

- MIC Determination : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and test concentrations from 1–200 µg/mL. Include positive controls (e.g., ciprofloxacin) .

- Time-Kill Kinetics : Monitor bacterial viability at 0, 6, 12, and 24 hours post-exposure to determine bactericidal vs. bacteriostatic effects .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) and MTT assays to assess selectivity indices (IC/MIC ratios) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or quinazolinone moieties influence bioactivity and selectivity?

Methodological Answer:

- Pyrrolidine Modifications : Introduce substituents (e.g., methyl, hydroxy) at the 2- or 3-positions to test conformational effects. Compare binding affinities using molecular docking (e.g., AutoDock Vina) against bacterial targets like DNA gyrase. Rigidify the ring via spirocyclic or fused systems to enhance target engagement, as seen in α4β2 receptor ligands .

- Quinazolinone Modifications : Replace the 2-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Evaluate impacts on MIC using isogenic bacterial strains with varying efflux pump expression .

- SAR Analysis : Generate 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic properties with activity .

Q. What computational methods can elucidate interaction mechanisms between this compound and bacterial target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to E. coli FabI (enoyl-ACP reductase) using GROMACS. Analyze hydrogen bonding (e.g., quinazolinone C=O with Arg40) and hydrophobic interactions (pyrrolidine with Val154) over 100 ns trajectories .

- Free Energy Calculations : Apply MM-PBSA to quantify binding free energy contributions. Compare with experimental IC values to validate predictive accuracy .

- Druggability Assessment : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, BBB permeability) and Pan-Assay Interference Compounds (PAINS) filters to exclude promiscuous binders .

Q. How can contradictory data regarding efficacy across bacterial strains be systematically analyzed?

Methodological Answer:

- Strain-Specific Factors : Profile efflux pump expression (e.g., P. aeruginosa MexAB-OprM) via RT-qPCR. Test efficacy in knockout mutants (ΔmexB) to isolate resistance mechanisms .

- Assay Variability : Standardize inoculum size (0.5 McFarland) and growth media (Mueller-Hinton broth) across labs. Use checkerboard assays to identify synergistic effects with adjuvants (e.g., efflux pump inhibitors) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC ranges for S. aureus) and apply mixed-effects models to quantify heterogeneity sources (e.g., strain lineage, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.